

understanding the hydrophobicity of lactonic vs acidic sophorolipids

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Compound of Interest

Compound Name: Lactonic sophorolipid

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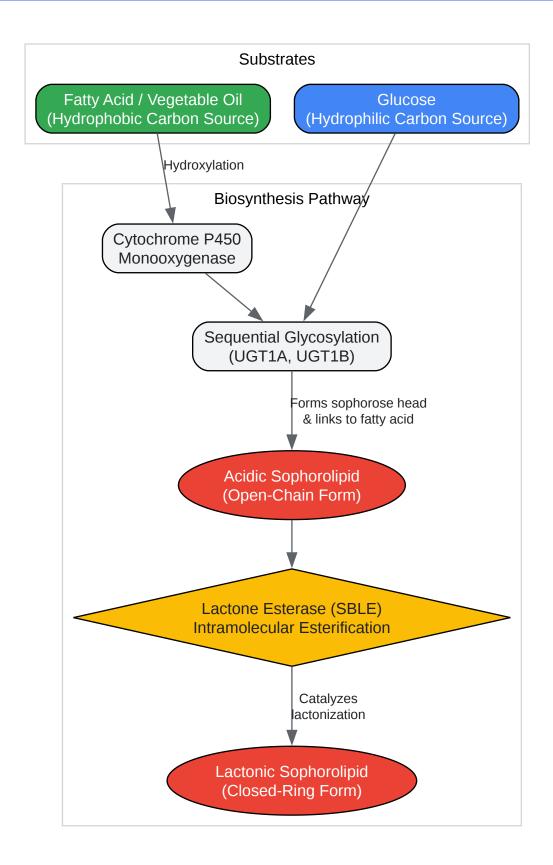
For Researchers, Scientists, and Drug Development Professionals

Sophorolipids, a class of glycolipid biosurfactants produced by yeasts such as Starmerella bombicola, have garnered significant attention for their potent biological activities and physicochemical properties.[1][2] These molecules exist in two primary forms: a closed-ring lactonic structure and an open-chain acidic form. This structural divergence profoundly influences their hydrophobicity, which in turn dictates their efficacy in a range of applications, from antimicrobial agents to drug delivery vehicles. This guide provides a detailed, data-driven comparison of lactonic and acidic sophorolipids, focusing on the core principles of their hydrophobicity.

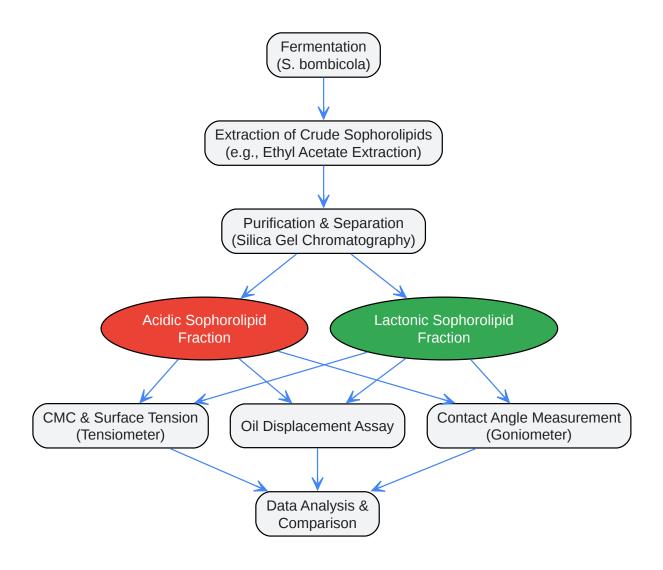
The Structural Basis of Hydrophobicity

The fundamental difference between the two sophorolipid forms lies in their chemical structure. The acidic sophorolipid possesses a free carboxylic acid group at the end of its fatty acid tail, which imparts a higher degree of hydrophilicity, making it more water-soluble.[1][3] In contrast, the lactonic form is created through an intramolecular esterification, where this carboxylic acid group forms a lactone ring with a hydroxyl group on the sophorose head.[1] This cyclization eliminates the free carboxyl group, significantly increasing the molecule's overall hydrophobicity.[1]









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